molecular formula C22H15N3 B1216381 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline CAS No. 75318-62-6

2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline

Cat. No.: B1216381
CAS No.: 75318-62-6
M. Wt: 321.4 g/mol
InChI Key: AJOKAHRNFHBQIS-UHFFFAOYSA-N
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Description

2-(1,1’-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline is a heterocyclic compound with a molecular formula of C22H15N3 and a molecular weight of 321.3746 . This compound is characterized by the presence of a biphenyl group attached to a triazoloisoquinoline moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1’-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,1’-biphenyl-4-carbaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized with an appropriate reagent to form the triazoloisoquinoline core . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,1’-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, while the triazoloisoquinoline core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,1’-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1’-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1’-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline is unique due to its specific combination of a biphenyl group and a triazoloisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-phenylphenyl)-[1,2,4]triazolo[5,1-a]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-23-22-20-9-5-4-8-18(20)14-15-25(22)24-21/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOKAHRNFHBQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN4C=CC5=CC=CC=C5C4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226276
Record name 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75318-62-6
Record name 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075318626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution prepared from 0.075 g. of sodium dissolved in 20 ml of absolute ethanol was added to a suspension of 0.640 g. (0.004 mole) of 2-amino-isoquinoline-1(2H)-one and 0.720 g. (0.004 mole) of 4-phenyl-benzonitrile in 20 ml of absolute ethanol. The resulting mixture was refluxed for 30 minutes on an oil bath, then 15 ml. of ethylene glycol were added and the ethanol was distilled off by adjusting the temperature of the oil bath at about 150° C. After three hours the reaction mixture was cooled to room temperature whereby the title compound crystallized out. It was recovered by filtration and re-crystallized from a mixture of methylene chloride/diethyl ether=1/1. Yield 650 mg. M.p. 203°-5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline
Reactant of Route 2
2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline
Reactant of Route 3
2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline
Reactant of Route 4
2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline
Reactant of Route 5
2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline
Reactant of Route 6
2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline

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